molecular formula C18H14N2O2S B7478720 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4,5-dihydrothieno[2,3-g][1,2]benzisoxazole

3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4,5-dihydrothieno[2,3-g][1,2]benzisoxazole

Cat. No. B7478720
M. Wt: 322.4 g/mol
InChI Key: MCDGWTSHVFHJHU-UHFFFAOYSA-N
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Description

The compound “3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4,5-dihydrothieno[2,3-g][1,2]benzisoxazole” is a complex organic molecule. It contains an indole nucleus, which is a significant heterocyclic system found in many bioactive aromatic compounds . Indole derivatives have been found in many important synthetic drug molecules and have shown various biological activities .


Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest among researchers. They are usually obtained by direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation . The synthesis of new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles has been proposed . Three methods were proposed for reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides .


Chemical Reactions Analysis

Indole derivatives are known to undergo various chemical reactions. For instance, they can undergo C–C and C–N coupling reactions and reductions easily . A four-component reaction of phthalic anhydride, hydrazine hydrate, 5-nitro-1H-indole-3-carboxaldehyde, and malononitrile/ethyl cyanoacetate in the presence of 1,8-diazabicyclo .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from its molecular structure. The compound “this compound” likely has properties similar to other indole derivatives .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The synthesis of new indole derivatives, including “3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4,5-dihydrothieno[2,3-g][1,2]benzisoxazole”, could lead to the discovery of new drugs with improved pharmacological properties .

properties

IUPAC Name

2,3-dihydroindol-1-yl(4,5-dihydrothieno[2,3-g][1,2]benzoxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S/c21-18(20-9-7-11-3-1-2-4-14(11)20)16-13-5-6-15-12(8-10-23-15)17(13)22-19-16/h1-4,8,10H,5-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDGWTSHVFHJHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CS2)C3=C1C(=NO3)C(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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